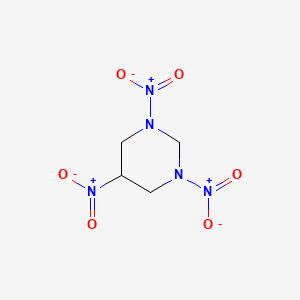

Pyrimidine, hexahydro-1,3,5-trinitro-

Description

Pyrimidine, hexahydro-1,3,5-trinitro- (C₄H₆N₆O₆) is a saturated six-membered heterocyclic compound containing two nitrogen atoms in the pyrimidine ring and three nitro (-NO₂) groups at positions 1, 3, and 5. The "hexahydro" designation indicates full hydrogenation of the ring, rendering it non-aromatic and structurally flexible compared to aromatic pyrimidines. This compound is synthesized under alkaline conditions via prolonged reflux, as observed in the formation of impurities during pemetrexed disodium production .

Properties

CAS No. |

60025-02-7 |

|---|---|

Molecular Formula |

C4H7N5O6 |

Molecular Weight |

221.13 g/mol |

IUPAC Name |

1,3,5-trinitro-1,3-diazinane |

InChI |

InChI=1S/C4H7N5O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4H,1-3H2 |

InChI Key |

ITOKJLNTEMULCV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

RDX is typically synthesized through the nitrolysis of hexamine with white fuming nitric acid. This reaction produces RDX along with by-products such as methylene dinitrate, ammonium nitrate, and water . The reaction conditions involve maintaining a controlled temperature and using concentrated nitric acid to ensure the complete conversion of hexamine to RDX.

Industrial Production Methods

Industrial production of RDX involves large-scale nitration processes. The Holston Army Ammunition Plant in the United States is one of the major facilities where RDX is produced. The process includes the continuous nitration of hexamine, followed by purification and crystallization steps to obtain high-purity RDX .

Chemical Reactions Analysis

Types of Reactions

RDX undergoes various chemical reactions, including:

Thermal Decomposition: RDX decomposes upon heating, producing gases such as nitrogen, carbon monoxide, and carbon dioxide.

Shock-Induced Decomposition: Under shock conditions, RDX decomposes rapidly, leading to detonation.

Biodegradation: Certain microorganisms can degrade RDX, breaking it down into simpler compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from the decomposition of RDX include nitrogen, carbon monoxide, carbon dioxide, and various nitrogen oxides .

Scientific Research Applications

RDX has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of RDX involves its rapid decomposition under shock or thermal conditions, leading to the release of a large amount of energy. The molecular targets include the nitrogen-nitrogen bonds within the RDX molecule, which break down to form nitrogen gas and other by-products . In biological systems, RDX can be degraded by cytochrome P450-like enzymes, leading to the formation of nitrite, formaldehyde, and formate .

Comparison with Similar Compounds

Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX)

Structural Similarities :

- Both compounds feature a saturated six-membered ring with three nitro groups.

- High nitrogen content (RDX: C₃H₆N₆O₆; Pyrimidine derivative: C₄H₆N₆O₆).

Key Differences :

Aromatic Nitropyrimidines

Structural Contrast :

- Aromatic pyrimidines (e.g., 5-nitropyrimidine) retain planar, conjugated rings, enhancing thermal stability and electronic delocalization.

Functional Differences :

- Reactivity : Aromatic nitropyrimidines undergo electrophilic substitution, while the hydrogenated derivative may favor nucleophilic addition due to ring flexibility.

Dihydropyrimidines (DHPMs)

Comparison Highlights :

- Saturation : DHPMs are partially hydrogenated (e.g., monastrol), retaining some aromaticity.

- Function : DHPMs are bioactive (e.g., calcium channel blockers), whereas the hexahydro-1,3,5-trinitro- derivative lacks reported therapeutic roles .

- Substituent Effects : Nitro groups in the hexahydro compound likely reduce solubility in polar solvents compared to DHPMs’ hydroxyl or carbonyl substituents.

Hexahydro-1,3,5-Triazines

Reactivity Insights :

- Hexahydro-1,3,5-triazines act as N-methyleneamine equivalents in synthetic chemistry, leveraging ring-opening reactions .

- The pyrimidine derivative’s nitro groups may hinder similar reactivity, favoring decomposition over nucleophilic release.

Research Findings and Implications

- Synthetic Challenges : The hexahydro-1,3,5-trinitro- derivative forms under harsh alkaline conditions, complicating isolation due to competing decomposition pathways .

- Safety Profile : While less explosive than RDX, its nitro groups necessitate careful handling to avoid unintended decomposition.

- Biological Potential: No direct bioactivity is reported, but structural analogs like pyrimidoquinolines highlight the importance of substituent positioning for therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.